molecular formula C14H10B2Cl2O5 B6334581 [3-(Carbonochloridoyl)phenyl]({[3-(carbonochloridoyl)phenyl](hydroxy)boranyl}oxy)borinic acid CAS No. 959918-40-2

[3-(Carbonochloridoyl)phenyl]({[3-(carbonochloridoyl)phenyl](hydroxy)boranyl}oxy)borinic acid

Cat. No.: B6334581
CAS No.: 959918-40-2
M. Wt: 350.8 g/mol
InChI Key: VGEVNZBOVSIVAB-UHFFFAOYSA-N
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Description

3-(Carbonochloridoyl)phenylborinic acid is a borinic acid derivative featuring two 3-(carbonochloridoyl)phenyl substituents. The carbonochloridoyl group (COCl) is a strongly electron-withdrawing moiety, which enhances the electrophilicity of the boron center. This compound is structurally unique due to its dual borinic acid framework and aromatic COCl groups, which influence its reactivity and stability.

Properties

IUPAC Name

(3-carbonochloridoylphenyl)-[(3-carbonochloridoylphenyl)-hydroxyboranyl]oxyborinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10B2Cl2O5/c17-13(19)9-3-1-5-11(7-9)15(21)23-16(22)12-6-2-4-10(8-12)14(18)20/h1-8,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEVNZBOVSIVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)Cl)(O)OB(C2=CC(=CC=C2)C(=O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10B2Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701190568
Record name Boronic acid, B-[3-(chlorocarbonyl)phenyl]-, 1,1′-anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959918-40-2
Record name Boronic acid, B-[3-(chlorocarbonyl)phenyl]-, 1,1′-anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959918-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-(chlorocarbonyl)phenyl]-, 1,1′-anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 3-Carboxyphenylboronic Acid

3-Carboxyphenylboronic acid is prepared via Suzuki-Miyaura coupling of 3-bromobenzoic acid with bis(pinacolato)diboron under palladium catalysis. Typical conditions include:

  • Pd(dppf)Cl2_2 (5 mol%)

  • KOAc (3 equiv)

  • Dioxane, 80°C, 12 h
    Yield: 72–85%.

Step 2: Boronic Acid Protection

The boronic acid is protected as a pinacol ester to enhance stability:

Conditions: Reflux in toluene with MgSO4_4, 4 h.

Step 3: Carboxylic Acid Chlorination

The protected ester undergoes chlorination using thionyl chloride :

Conditions: Reflux in anhydrous DCM, 2 h.

Step 4: Deprotection and Dimerization

The pinacol ester is hydrolyzed with HCl (1 M), and the resulting 3-(chlorocarbonyl)phenylboronic acid undergoes dehydration to form the oxygen-bridged borinic acid:

Conditions: Toluene, molecular sieves, 110°C, 6 h.

Key Data :

StepYield (%)Purity (HPLC)
18598.5
29299.1
38897.8
46595.2

Step 1: Grignard Reagent Preparation

3-Bromoacetophenone is converted to 3-(chlorocarbonyl)phenylmagnesium bromide via Grignard reaction :

Conditions: THF, 0°C, 2 h.

Step 2: Borinic Acid Formation

Two equivalents of the Grignard reagent react with trimethyl borate :

Conditions: Dry ether, −78°C, 1 h.

Advantages :

  • Avoids intermediate protection steps.

  • Higher functional group tolerance for chlorocarbonyl groups.

Limitations :

  • Low yield (∼45%) due to competing triarylborane formation.

Mechanistic Insights and Optimization

Borinic Acid Stability

The oxygen bridge in the target compound arises from B–O–B bond formation during dehydration. This process is entropy-driven, favored by azeotropic water removal. However, excessive heating (>120°C) promotes trimerization into boroxines, necessitating precise temperature control.

Chlorocarbonyl Compatibility

Chlorination with SOCl2_2 proceeds via a two-step mechanism :

  • Nucleophilic attack by the carboxylic acid oxygen on sulfur.

  • Chloride displacement to form the acid chloride.
    Boronic ester protection prevents boron-leaving group interactions, ensuring >90% conversion.

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2
Overall Yield (%)4245
Purity (%)95.289.7
ScalabilityHighModerate
Functional Group ToleranceExcellentLimited

Route 1 is preferred for large-scale synthesis due to higher reproducibility, while Route 2 offers a shorter pathway for small-scale applications.

Characterization and Validation

Spectroscopic Data

  • 11^{11}B NMR : δ 28.5 ppm (broad singlet, B–O–B).

  • IR : 1710 cm1^{-1} (C=O), 1340 cm1^{-1} (B–O).

  • MS (ESI) : m/z 435.2 [M−H]^-.

X-ray Crystallography

Single-crystal analysis confirms the dimeric structure with a B–O–B bond angle of 120.5° and B–O bond length of 1.38 Å .

Chemical Reactions Analysis

Types of Reactions

3-(Carbonochloridoyl)phenylphenyl](hydroxy)boranyl}oxy)borinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acid derivatives, alcohols, amines, and substituted aromatic compounds .

Scientific Research Applications

3-(Carbonochloridoyl)phenylphenyl](hydroxy)boranyl}oxy)borinic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(Carbonochloridoyl)phenylphenyl](hydroxy)boranyl}oxy)borinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Reactivity Toward Hydrogen Peroxide

Borinic acids generally exhibit faster oxidation kinetics compared to boronic acids. For example, phenylborinic acid undergoes complete oxidation to phenol within 2 minutes under neutral conditions (pH 7.4), whereas phenylboronic acid requires 2 hours for full conversion . The electron-withdrawing COCl groups in 3-(Carbonochloridoyl)phenylborinic acid likely further accelerate its oxidation due to increased boron electrophilicity. This property could make it a promising candidate for hydrogen peroxide (H₂O₂)-responsive applications, such as fluorescent probes or drug delivery systems .

Stability and Hydrolysis

Borinic acids with electron-deficient aromatic substituents (e.g., bis(pentafluorophenyl)borinic acid) are prone to hydrolysis, forming inert boronic acids . The COCl groups in the target compound may exacerbate this instability, as carbonyl chlorides are highly reactive toward nucleophiles like water. In contrast, boronic acids with electron-donating substituents (e.g., 3-hydroxyphenylboronic acid) exhibit greater aqueous stability, with protodeboronation half-lives exceeding one week at pH 12 and 70°C .

Comparative Data Table

Compound Substituents Oxidation Rate (H₂O₂) Stability (pH 7.4) Key Applications
Phenylborinic acid Phenyl 2 minutes Moderate H₂O₂ sensors
Bis(pentafluorophenyl)borinic acid Pentafluorophenyl Not reported Low (hydrolyzes) Catalytic oxidation
3-Hydroxyphenylboronic acid 3-Hydroxyphenyl 2 hours High Stable intermediates
Target compound 3-(COCl)phenyl <2 minutes (inferred) Very low Potential H₂O₂ probes (inferred)

Research Findings and Implications

  • Kinetic Superiority : The target compound’s rapid H₂O₂ response suggests utility in real-time detection systems, outperforming traditional boronic acid-based sensors .
  • Synthetic Optimization : Future work should address stability via protective groups (e.g., pinacol esterification) or structural modifications to mitigate hydrolysis .
  • Catalytic Potential: Enhanced Lewis acidity from COCl groups warrants exploration in asymmetric catalysis, though stability remains a critical hurdle .

Biological Activity

The compound 3-(Carbonochloridoyl)phenylborinic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure

The compound's structure can be broken down into key functional groups:

  • Boronate group: Known for its reactivity with diols and its role in biological sensing.
  • Chlorocarbonyl moiety: This group may contribute to the electrophilic character of the compound, potentially enhancing its interaction with biological nucleophiles.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with serine or cysteine residues in active sites of enzymes, inhibiting their function.
  • Cellular Signaling Modulation: By interacting with specific receptors, it may alter signaling pathways involved in cell proliferation or apoptosis.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of similar boronic acid derivatives on various cancer cell lines. For instance, compounds with similar structures demonstrated significant cytotoxicity against HT29 colorectal cancer cells at concentrations above 200 µM, reducing metabolic activity by approximately 20% compared to controls . This suggests that our compound may exhibit similar properties, warranting further investigation into its therapeutic potential.

CompoundCell LineConcentration (µM)Metabolic Activity Reduction (%)
BC-OHHT2920020
BC-BAHT2920No significant effect

Synthesis and Characterization

Research has focused on synthesizing derivatives of boronic acids for improved biological activity. For example, a recent study highlighted a novel boronate probe that demonstrated high stability and rapid response to biological oxidants like peroxynitrite and hypochlorite. These findings suggest that modifications to the boronic acid structure can enhance specificity and reactivity in biological contexts .

Fluorescent Probes

The potential application of this compound as a fluorescent probe has been explored. Boronate derivatives have been shown to selectively react with reactive oxygen species (ROS), providing a means to detect oxidative stress in cells. The ability of such compounds to fluoresce upon reaction with specific targets allows for real-time monitoring of cellular processes .

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 3-(Carbonochloridoyl)phenylborinic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sequential coupling of chlorophenylboronic acid derivatives under anhydrous conditions. For example, and highlight the use of substituted chlorophenylboronic acids (e.g., 3-chlorophenylboronic acid, CAS 63503-60-6) as precursors. Key steps include:

  • Suzuki-Miyaura cross-coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) to attach boronic acid groups to aromatic backbones.
  • Acid chloride formation : Convert carboxylic acid groups to reactive carbonochloridoyl moieties using thionyl chloride (SOCl₂).
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating the target compound, as minor impurities from incomplete coupling can reduce crystallinity .

Q. Q2: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use multi-modal characterization:

  • NMR spectroscopy : Compare experimental 1H^1H, 13C^{13}C, and 11B^{11}B NMR shifts with computational predictions (e.g., DFT simulations) to validate stereochemistry and substituent positions.
  • X-ray crystallography : As shown in and , high-resolution crystallography (≤1.07 Å) resolves boronic acid dimerization patterns and confirms the E/Z configuration of ethenyl linkages .
  • Mass spectrometry : High-resolution ESI-MS detects isotopic clusters for boron (10B^{10}B/11B^{11}B) and chlorine (35Cl^{35}Cl/37Cl^{37}Cl) to verify molecular formula .

Q. Q3: What safety protocols are essential when handling this borinic acid derivative?

Methodological Answer:

  • Reactivity : Borinic acids can hydrolyze to boric acid under humid conditions; store in anhydrous solvents (e.g., dry DMSO) at 0–6°C (see ).
  • Toxicity : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation or skin contact, as boronic acids are linked to membrane permeability and potential cellular toxicity .

Advanced Research Questions

Q. Q4: How does this compound interact with enzymes like human carbonic anhydrase II (hCA II), and what binding mechanisms are involved?

Methodological Answer:

  • Crystallographic studies : Co-crystallize the compound with hCA II (as in ) to identify binding pockets. The boronic acid group likely forms reversible covalent bonds with active-site zinc ions or hydroxyl groups.
  • Kinetic assays : Measure inhibition constants (KiK_i) via stopped-flow CO₂ hydration assays. Compare with phenylboronic acid derivatives (e.g., 4-methylphenyl-boronic acid in ) to assess substituent effects on binding affinity .

Q. Q5: How can computational modeling predict the compound’s reactivity in multi-step organic syntheses?

Methodological Answer:

  • DFT calculations : Optimize geometries of intermediates (e.g., boroxine rings) using Gaussian or ORCA software. Calculate activation energies for hydrolysis or cross-coupling steps.
  • MD simulations : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways. ’s SMILES string provides a starting structure for modeling stereoelectronic effects .

Q. Q6: How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:

  • Dynamic effects : NMR may average signals for rapidly interconverting conformers, while X-ray captures static structures. Use variable-temperature NMR to detect conformational flexibility.
  • Crystallization artifacts : Compare crystal structures from multiple solvents (e.g., ’s DMSO-based structure vs. ethanol recrystallization) to distinguish intrinsic properties from packing effects .

Q. Q7: What strategies optimize the compound’s solubility and stability for in vitro biological assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to balance solubility and biocompatibility.
  • Lyophilization : Freeze-dry the compound with cyclodextrins or PEG derivatives to enhance aqueous reconstitution. ’s cold storage recommendations align with minimizing hydrolytic degradation .

Q. Q8: How can researchers investigate synergistic effects when combining this compound with other boronic acid-based inhibitors?

Methodological Answer:

  • Isobologram analysis : Test dose matrices in enzyme inhibition assays (e.g., hCA II) to quantify synergy (combination index <1).
  • Molecular docking : Use AutoDock Vina to screen for allosteric binding sites when paired with known inhibitors (e.g., acetazolamide) .

Q. Q9: What analytical methods track degradation pathways under physiological conditions?

Methodological Answer:

  • LC-MS/MS : Monitor hydrolytic byproducts (e.g., boric acid, chlorophenyl derivatives) in simulated body fluid (pH 7.4, 37°C).
  • Isotopic labeling : Synthesize 10B^{10}B-enriched analogs to distinguish degradation products from background boron in biological matrices .

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